6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid
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Overview
Description
6-{hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid is a C-nitro compound that is 6-phosphonohexanoic acid in which the phosphono function is esterified with (4-nitrophenyl)methanol; a phosphonate transition state analogue with affinity for catalytic antibody 7B9. It is a C-nitro compound, a phosphonic ester and a carboxylic acid.
Scientific Research Applications
DNA Sequencing and Hydroxyl Group Protection
- Fluorescent Protecting Group for DNA Sequencing : A derivative of levulinic acid, which includes 6-Amino-4-oxo-hexanoic acid with a fluorescent probe, has been developed for the protection of hydroxyl groups. This compound is introduced by reaction with its symmetrical anhydride and can be rapidly removed under mild conditions. It is applicable in a new DNA sequencing method and as a sensitive detectable protecting group (Rasolonjatovo & Sarfati, 1998).
Aptamer Selection and Biochemistry
- Polypeptide Aptamer Selection : In vitro selection of polypeptide aptamers to small molecular weight chemicals, including 6-[hydroxy(4-nitrobenzyl)phosphonyl]hexanoic acid, has been conducted from a peptide library of random sequences. New peptide sequences binding to the targets were identified after multiple rounds of selection, demonstrating the compound's relevance in biochemical research (Wang et al., 2011).
Chemical Synthesis and Reactions
- Synthesis of C3-Modified Carbapenems : In organic synthesis, reactions involving 4-nitrobenzyl derivatives, similar to 6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid, have been explored. For example, the synthesis of C3-modified carbapenems using 4-nitrobenzyl derivatives has been documented, showcasing the utility of similar compounds in the synthesis of pharmaceuticals (Torosyan et al., 2020).
Mechanistic Insights in Chemical Reactions
- Mechanistic Insights into Metal-Promoted Oxidation : Research into the metal-promoted oxidation of compounds structurally related to this compound has provided insights into their behavior and potential applications in various chemical processes (Carvalho et al., 2020).
Properties
Molecular Formula |
C13H18NO7P |
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Molecular Weight |
331.26 g/mol |
IUPAC Name |
6-[hydroxy-[(4-nitrophenyl)methoxy]phosphoryl]hexanoic acid |
InChI |
InChI=1S/C13H18NO7P/c15-13(16)4-2-1-3-9-22(19,20)21-10-11-5-7-12(8-6-11)14(17)18/h5-8H,1-4,9-10H2,(H,15,16)(H,19,20) |
InChI Key |
ARWNSSBHKYKVRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COP(=O)(CCCCCC(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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